Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate
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Overview
Description
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate is a complex organic compound that features a trifluoromethyl group, an allyl group, and a tert-butoxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize automated synthesis equipment and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced forms, and substitution may yield derivatives with different functional groups.
Scientific Research Applications
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the allyl and tert-butoxycarbonyl groups can influence its reactivity and binding affinity. These interactions can modulate various biological processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate: Similar structure but with a different alkyne group.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar protective group but different functional groups and structure.
Uniqueness
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate is unique due to its combination of a trifluoromethyl group, an allyl group, and a tert-butoxycarbonyl-protected amino group. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]-2-(trifluoromethyl)pent-4-ynoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO4/c1-7-9-14(11(20)22-6,15(16,17)18)19(10-8-2)12(21)23-13(3,4)5/h1,8H,2,9-10H2,3-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFYOGXZZIZGCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)C(CC#C)(C(=O)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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